5-Hydrazinyl-6-methylpicolinamide
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Overview
Description
5-Hydrazinyl-6-methylpicolinamide is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . It is a derivative of picolinamide, characterized by the presence of a hydrazinyl group at the 5-position and a methyl group at the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-6-methylpicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpicolinic acid.
Amidation: The carboxylic acid group of 6-methylpicolinic acid is converted to an amide group using reagents such as thionyl chloride and ammonia.
Hydrazination: The amide is then reacted with hydrazine hydrate to introduce the hydrazinyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-6-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Azides, nitroso derivatives.
Reduction Products: Hydrazones, amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
5-Hydrazinyl-6-methylpicolinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-6-methylpicolinamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can chelate metal ions, affecting metalloprotein functions .
Comparison with Similar Compounds
Similar Compounds
6-Methylpicolinamide: Lacks the hydrazinyl group, resulting in different reactivity and applications.
5-Hydrazinylpicolinamide: Lacks the methyl group, affecting its steric and electronic properties.
5-Hydrazinyl-6-chloropicolinamide: Contains a chlorine atom instead of a methyl group, leading to different chemical behavior.
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-hydrazinyl-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H10N4O/c1-4-5(11-9)2-3-6(10-4)7(8)12/h2-3,11H,9H2,1H3,(H2,8,12) |
InChI Key |
KYFFHEHFRINLBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N)NN |
Origin of Product |
United States |
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